N-(Pyridin-3-YL)but-2-ynamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-pyridin-3-ylbut-2-ynamide |
InChI |
InChI=1S/C9H8N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h3,5-7H,1H3,(H,11,12) |
InChI Key |
XRPCCJHRUDKNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Role of Copper in Cyclization
Copper(II) triflate mediates ketenimine formation, with the oxidation state critical for reductive elimination. Substituting Cu(OTf)₂ with Cu(I) salts (e.g., CuI) reduces yields by 20–30%, underscoring Cu(II)’s role in stabilizing intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-YL)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyridin-3-ylbutanamide.
Scientific Research Applications
Medicinal Chemistry
N-(Pyridin-3-YL)but-2-ynamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, studies have shown it to exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells, with IC50 values indicating significant potency .
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity, potentially useful in developing new antibiotics.
Biochemical Research
The compound serves as a tool in biochemical assays to understand enzyme kinetics and inhibition mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation pathways. For example, it can modulate the activity of kinases that are critical in cell signaling .
- Inflammatory Response Modulation : In experimental models, this compound reduced levels of inflammatory cytokines such as TNF-alpha, suggesting its potential as an anti-inflammatory agent.
Case Study 1: Anti-Cancer Efficacy
A study evaluated the anti-cancer properties of this compound on MCF7 breast cancer cell lines. The compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity while exhibiting minimal toxicity to normal cells.
Case Study 2: Inhibition of Inflammatory Cytokines
In an experimental model where inflammation was induced by lipopolysaccharides (LPS), treatment with this compound resulted in a 50% reduction in TNF-alpha levels compared to control groups. This finding supports its potential use in treating inflammatory diseases.
Synthesis Techniques
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : This is usually achieved through methods such as the Hantzsch pyridine synthesis.
- Attachment of the But-2-Ynamide Group : Techniques like Sonogashira coupling are employed to introduce the butynamide functionality effectively.
These synthetic routes allow for high-purity compounds suitable for biological testing and further applications in drug development.
Research Applications
Beyond medicinal chemistry, this compound has been explored for various applications:
Mechanism of Action
The mechanism of action of N-(Pyridin-3-YL)but-2-ynamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(Pyridin-3-YL)but-2-ynamide with analogues in terms of structure , synthetic accessibility , physicochemical properties , and biological relevance .
Structural Analogues with Pyridine and Amide Motifs
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups: The pyridin-3-yl group in this compound enhances electrophilicity compared to phenyl-containing analogues like (E)-N-(3-methylbutyl)-1-phenylmethanimine . Bulky Groups: Compound 8b incorporates tert-butyl substituents, improving hydrophobic interactions in enzyme binding, a feature absent in the parent compound . Halogenation: The fluoro group in 10f increases metabolic stability and membrane permeability compared to non-halogenated variants .
Synthetic Accessibility: High yields (82–88%) for 8b and 10f suggest that but-2-ynamide derivatives are synthetically tractable under standard amide coupling conditions (e.g., triethylamine, methanol) . In contrast, methanimine derivatives (e.g., ) require Schiff base formation, which may limit scalability .
Biological Activity: 8b and 10f exhibit antiviral activity against SARS-CoV-2 3CLpro, attributed to the alkyne’s covalent binding to cysteine residues .
Physical Properties :
- The fruity odor of (E)-N-(3-methylbutyl)-1-phenylmethanimine (RI = 1442) contrasts with the likely lower volatility of this compound due to its polar amide group .
- Pyridine-acetamide derivatives (e.g., N-(3-Hydroxypyridin-2-yl)acetamide) exhibit higher water solubility than alkyne-containing analogues .
Q & A
Q. Advanced
- In vitro receptor binding assays : Screen for affinity at dopamine (D₂), serotonin (5-HT₂A), and norepinephrine (NET) receptors using radioligand displacement (e.g., [³H]spiperone for D₂) .
- Neurotransmitter release studies : Employ microdialysis in rodent brain slices to quantify extracellular dopamine/serotonin levels post-treatment .
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., Ca²⁺ or K⁺ currents) in neuronal cell lines .
How should discrepancies between computational predictions and experimental data for this compound be addressed?
Q. Advanced
- Multi-parametric validation : Cross-check density functional theory (DFT)-predicted geometries with crystallographic data .
- Solvent effect modeling : Adjust computational parameters (e.g., polarizable continuum models) to match experimental solubility or reactivity observed in DMSO/water mixtures .
- Machine learning : Train models on analogous pyridinyl-ynamide datasets to refine activity predictions and resolve outliers .
What are the key physicochemical properties of this compound critical for experimental design?
Q. Basic
- Solubility : Poor in aqueous buffers; dissolve in DMSO (≤10 mM) for biological assays.
- Stability : Store at –20°C under argon to prevent alkyne decomposition.
- Molecular weight : Verify via HRMS (e.g., 185.08 g/mol) for accurate dosing in pharmacokinetic studies .
What strategies are recommended for improving the selectivity of this compound in target engagement studies?
Q. Advanced
- Structure-activity relationship (SAR) : Synthesize analogs with substituents at the pyridinyl C4 position to sterically block off-target binding .
- Molecular docking : Use AutoDock Vina to simulate interactions with receptor pockets (e.g., iNOS vs. eNOS selectivity) and guide functional group modifications .
- Metabolic profiling : LC-MS/MS to identify reactive metabolites that may non-specifically adduct to proteins .
How can researchers resolve conflicting crystallographic data for this compound polymorphs?
Q. Advanced
- Variable-temperature XRD : Analyze thermal expansion coefficients to distinguish true polymorphs from solvent-containing crystal forms .
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···π vs. π–π stacking) across datasets to rationalize packing differences .
What analytical techniques are suitable for quantifying trace impurities in synthesized batches?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
